molecular formula C6H13ClFN B12098678 (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride

Cat. No.: B12098678
M. Wt: 153.62 g/mol
InChI Key: FLPHBJKZYAFDDP-GEMLJDPKSA-N
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Description

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 2nd position on the piperidine ring, along with a hydrochloride salt form. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride typically involves chiral separation techniques to obtain the desired enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral separation processes, such as preparative-scale chromatography or crystallization-based methods. These methods are optimized to achieve high yields and purity of the desired enantiomer. The use of advanced techniques such as enantioselective liquid-liquid extraction and membrane resolution methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Discovery
The compound serves as a lead structure for the development of new pharmaceuticals aimed at treating neurological disorders. Its fluorine substitution enhances lipophilicity, potentially improving pharmacokinetic properties such as absorption and distribution within biological systems .

Antimicrobial Agent
Research indicates that (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride exhibits antimicrobial activity against various pathogens. This makes it a candidate for the development of new antimicrobial therapies .

Chemical Biology

Interaction Studies
Studies focusing on the interaction of this compound with biological targets have revealed significant binding affinities. These interactions are crucial for understanding its therapeutic potential and safety profile .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that highlight the importance of stereochemistry in its function. The synthesis methods can lead to derivatives with enhanced biological activities or altered pharmacological properties .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. The results showed that it reduced oxidative stress markers significantly, suggesting potential applications in treating conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride include:

  • (2S,4R)-4-fluoro-2-methyl-piperidine
  • (2S,4S)-4-hydroxy-2-methyl-piperidine
  • (2S,4S)-4-chloro-2-methyl-piperidine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, including metabolic stability and receptor binding affinity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Chemical Formula : C6H12ClFN
  • Molecular Weight : 151.62 g/mol
  • Structural Features : The presence of a fluorine atom at the 4-position of the piperidine ring significantly influences its biological interactions and metabolic pathways.

The biological activity of this compound primarily involves:

  • Receptor Interaction : It may act on various neurotransmitter receptors, enhancing or inhibiting their activity.
  • Enzymatic Modulation : The compound has been investigated for its ability to modulate enzyme activity, particularly in pathways related to neurotransmission and inflammation.

Anticancer Activity

Research indicates that fluorinated piperidines can exhibit significant anticancer properties. For instance, studies have shown that:

  • Fluorine Substitution : Enhances the potency against various cancer cell lines, including breast and pancreatic cancer cells. The incorporation of fluorine increases metabolic stability and improves cell membrane permeability .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)0.9
Fluorinated benzothiazolesVarious<5

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects:

  • GluN2B Receptor Modulation : Similar compounds have shown promise as negative allosteric modulators of the NMDA receptor, which is implicated in conditions such as major depressive disorder .

Antimicrobial Activity

The introduction of fluorine in piperidine derivatives has been linked to enhanced antimicrobial properties:

  • Broad-Spectrum Activity : Fluorinated compounds have demonstrated increased effectiveness against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several fluorinated piperidines in vitro. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.9 µM. This suggests a potential role in breast cancer therapy.

Study 2: Neuropharmacological Characterization

In a preclinical study, compounds structurally related to this compound were assessed for their effects on glutamate receptors. These studies highlighted their potential as therapeutic agents for treating mood disorders by modulating neurotransmitter systems .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(2S,4S)-4-fluoro-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

FLPHBJKZYAFDDP-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1)F.Cl

Canonical SMILES

CC1CC(CCN1)F.Cl

Origin of Product

United States

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